N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c28-22(24-13-12-17-15-25-21-11-5-4-10-20(17)21)23(29)26-16-18-7-6-14-27(18)32(30,31)19-8-2-1-3-9-19/h1-5,8-11,15,18,25H,6-7,12-14,16H2,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXABQKHKKOGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, is a complex molecule with two key components: an indole nucleus and a pyrrolidine ring. These structures are found in many bioactive compounds and can bind with high affinity to multiple receptors. .
Mode of Action
It’s worth noting that indole derivatives and pyrrolidine-based compounds have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives, it’s likely that this compound could influence multiple pathways
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features an indole moiety and a pyrrolidine ring, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of amines with oxalic acid derivatives, utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structural integrity and purity.
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer effects. The indole structure is often associated with the inhibition of protein kinases and modulation of signaling pathways involved in cell proliferation and apoptosis.
Mechanisms of Action:
- Cell Cycle Arrest: Some studies have shown that related compounds induce cell apoptosis in a dose-dependent manner and can arrest cells in the G2/M phase of the cell cycle .
- Inhibition of Tubulin Polymerization: Certain derivatives have been identified as potential tubulin polymerization inhibitors, which is critical for cancer cell division .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar indole-based compounds. For instance, indole derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals notable differences in biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole ring; carboxylic acid | Anti-inflammatory |
| Gleevec (Imatinib) | Pyrimidine; sulfonamide | Tyrosine kinase inhibitor |
| Olaparib | Indole; nitrogen-containing heterocycles | PARP inhibitor for cancer |
The unique dual functionality provided by both indole and pyrrolidine components in this compound may enhance its therapeutic efficacy compared to other compounds targeting single pathways.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of related compounds through various assays:
- Antiproliferative Assays: Compounds were tested against HeLa, MCF-7, and HT-29 cancer cell lines. Some exhibited IC50 values as low as 0.34 µM, indicating potent antiproliferative effects .
- Microbial Inhibition Tests: A specific derivative showed a minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
2.1 Antiviral Oxalamides
- BNM-III-170 (): Structure: Contains a guanidinomethyl-dihydroindenyl group and a 4-chloro-3-fluorophenyl moiety. Activity: Acts as a CD4-mimetic HIV entry inhibitor. Key Difference: The target compound’s indole group may offer alternative receptor-binding properties compared to BNM-III-170’s fluorophenyl and guanidine groups.
- Compound 15 (): Structure: N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide. Activity: Targets the CD4-binding site of HIV-1.
2.2 Umami Flavoring Oxalamides
- S336 (): Structure: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
Structural and Functional Analysis
| Parameter | Target Compound | S336 (Umami Agent) | Compound 15 (Antiviral) |
|---|---|---|---|
| Core Structure | Oxalamide | Oxalamide | Oxalamide |
| Key Substituents | Indole-ethyl, phenylsulfonyl-pyrrolidine | Dimethoxybenzyl, pyridyl-ethyl | Chlorophenyl, hydroxyethyl-thiazole, pyrrolidine |
| Bioactivity | Hypothesized antiviral/CNS activity | Umami flavor enhancement | HIV entry inhibition |
| Metabolism | Likely stable sulfonamide; potential CYP interactions | No amide hydrolysis; rapid hepatocyte metabolism | Not reported |
| Safety Profile | Unknown; sulfonamides may pose idiosyncratic toxicity risks | GRAS status (FAO/WHO) | Not reported |
Q & A
Q. Table 1: Example DoE Parameters for Yield Optimization
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, THF, DCM | DMF |
| Temp. | 0–40°C | 25°C |
| Catalyst | EDC, DCC | EDC/HOBt |
Advanced: How can computational methods predict the reactivity of intermediates in the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and intermediate stability. For example:
- Reaction path analysis : Use software like Gaussian or ORCA to simulate the energy barriers of sulfonamide formation or oxalamide coupling steps .
- Solvent effects : COSMO-RS models predict solvation energies to guide solvent selection .
- Machine learning : Train models on existing oxalamide reaction datasets to predict optimal conditions for new derivatives .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR : 1H/13C NMR to confirm indole (δ 7.0–7.5 ppm), sulfonamide (δ 3.1–3.5 ppm), and oxalamide (δ 2.8–3.0 ppm) groups. 2D NMR (e.g., HSQC) resolves overlapping signals .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion).
- XRD : Single-crystal X-ray diffraction confirms stereochemistry, particularly for the pyrrolidine sulfonyl group .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core modifications : Compare analogs (e.g., indole vs. tetrahydroquinoline substitutions) to assess bioactivity changes .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide).
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR) for analogs with varied substituents .
Q. Table 2: SAR Parameters for Analog Design
| Modification Site | Biological Impact |
|---|---|
| Indole substitution | Affinity for serotonin receptors |
| Sulfonamide group | Solubility and metabolic stability |
| Pyrrolidine ring | Conformational flexibility |
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition).
- Membrane permeability : Caco-2 cell monolayer model for intestinal absorption .
Advanced: How can conflicting biological data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
Methodological Answer:
- Dose-response analysis : Use nonlinear regression to determine IC50 and therapeutic windows.
- Mechanistic studies : RNA-seq or proteomics to identify off-target effects.
- Cross-species validation : Test in zebrafish or murine models to confirm translatability .
Basic: What analytical methods are used for purity assessment and impurity profiling?
Methodological Answer:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
- Impurity identification : LC-MS/MS compares retention times and fragmentation patterns with reference standards (e.g., USP guidelines) .
Q. Table 3: Common Impurities and Detection Methods
| Impurity Type | Detection Method |
|---|---|
| Unreacted indole | HPLC (tR = 5.2 min) |
| Sulfonamide byproducts | LC-MS/MS (m/z 320.1) |
Advanced: How can process parameters be scaled from lab to pilot plant for this compound?
Methodological Answer:
- Kinetic studies : Determine rate constants (e.g., Arrhenius equation) to adjust temperature/pressure for larger reactors .
- Membrane separation : Use nanofiltration to remove unreacted intermediates during continuous flow synthesis .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and eye protection (GHS Category 2A for eye irritation) .
- Ventilation : Use fume hoods due to potential respiratory toxicity (H335) .
Advanced: How can metabolomics identify degradation pathways of this compound in biological systems?
Methodological Answer:
- Stable isotope labeling : Track metabolites using 13C/15N-labeled compound.
- Mass spectrometry imaging (MSI) : Localize metabolites in tissue sections.
- Pathway analysis : Software like MetaboAnalyst maps degradation to known pathways (e.g., cytochrome P450 oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
